(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester
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Overview
Description
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a complex organic compound that combines the structural features of cyclohexyl, hydroxybenzeneacetate, and D-tyrosine methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester typically involves multiple steps, starting with the preparation of the individual components. The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, while the hydroxybenzeneacetate can be synthesized via esterification of phenol with acetic acid. The D-tyrosine methyl ester is prepared by esterification of D-tyrosine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
α-Methyl-p-tyrosine: An inhibitor of the enzyme tyrosine hydroxylase, used in the treatment of pheochromocytoma.
L-Tyrosine Methyl Ester: Used as a prodrug for L-tyrosine, with applications in drug delivery.
Uniqueness
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is unique due to its combination of structural features, which confer distinct chemical and biological properties
Biological Activity
(alphaR)-alpha-Cyclohexyl-alpha-hydroxybenzeneacetate D-Tyrosine Methyl Ester is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzymatic synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Cyclohexyl Group : Contributes to hydrophobic interactions.
- Hydroxybenzeneacetate Moiety : Impacts solubility and reactivity.
- D-Tyrosine Methyl Ester : Provides potential neuroprotective and analgesic properties.
The molecular formula is C15H20O3 with a molecular mass of 248.32 g/mol. Its melting point is approximately 40 °C, and it exhibits a boiling point of 170-175 °C at reduced pressure .
Enzymatic Synthesis
Recent studies have demonstrated the enzymatic synthesis of various bioactive compounds, including derivatives of tyrosine. The use of immobilized lipases has been effective in synthesizing esters with high yields, showcasing the potential for producing this compound through biocatalysis .
Analgesic Effects
Research indicates that methyl esters of amino acids like D-Tyrosine can enhance analgesic responses. In a study involving kappa-opioid receptor agonists, L-Tyrosine methyl ester was shown to potentiate analgesia in animal models, suggesting a similar potential for this compound .
Neuroprotective Properties
D-Tyrosine derivatives have been associated with neuroprotective effects, possibly due to their role in neurotransmitter synthesis. The methylation of tyrosine may enhance its bioavailability and efficacy in neuroprotection .
Case Studies
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Case Study 1: Analgesic Potentiation
- Objective : To evaluate the analgesic effects of D-Tyrosine methyl ester derivatives.
- Method : Male Swiss-Webster mice were administered varying doses.
- Findings : Significant enhancement in pain threshold was observed with specific dosages, indicating a dose-dependent response.
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Case Study 2: Neuroprotective Mechanism
- Objective : Investigate the neuroprotective effects against oxidative stress.
- Method : In vitro assays using neuronal cell lines exposed to oxidative agents.
- Findings : The compound exhibited a reduction in cell death and oxidative markers, supporting its potential as a neuroprotective agent.
Data Table: Biological Activities Overview
Properties
Molecular Formula |
C24H31NO6 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid;methyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C14H18O3.C10H13NO3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16);2-5,9,12H,6,11H2,1H3/t14-;9-/m01/s1 |
InChI Key |
PDXYUESSZXEVDX-UEGVITMISA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)O)N.C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)N.C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O |
Origin of Product |
United States |
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